Ethyl tert-butylacetate

CAS No.: 5340-78-3

Cat. No.: VC3696754

Molecular Formula: C8H16O2

Molecular Weight: 144.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5340-78-3 |

|---|---|

| Molecular Formula | C8H16O2 |

| Molecular Weight | 144.21 g/mol |

| IUPAC Name | ethyl 3,3-dimethylbutanoate |

| Standard InChI | InChI=1S/C8H16O2/c1-5-10-7(9)6-8(2,3)4/h5-6H2,1-4H3 |

| Standard InChI Key | JWMNHAMYTBAUPI-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CC(C)(C)C |

| Canonical SMILES | CCOC(=O)CC(C)(C)C |

Introduction

Chemical Identity and Structure

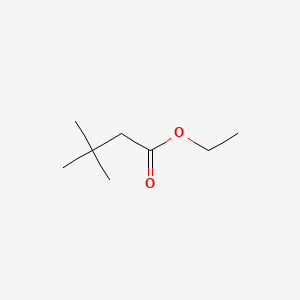

Ethyl tert-butylacetate is an organic ester with a distinctive molecular structure featuring a tert-butyl group attached to an acetate moiety with an ethyl ester linkage. The compound exhibits characteristics typical of esters while also demonstrating unique properties due to the presence of the tert-butyl group.

Chemical Identifiers

The compound can be identified through various chemical identifiers as presented in Table 1:

| Parameter | Information |

|---|---|

| CAS Number | 5340-78-3 |

| Molecular Formula | C8H16O2 |

| Molecular Weight | 144.214 g/mol |

| IUPAC Name | Ethyl 3,3-dimethylbutanoate |

| PubChem CID | 79284 |

| InChI Key | JWMNHAMYTBAUPI-UHFFFAOYSA-N |

| SMILES Notation | CCOC(=O)CC(C)(C)C |

Table 1: Chemical Identifiers of Ethyl tert-butylacetate

Synonyms and Alternative Nomenclature

The compound is known by several synonyms in scientific literature and commercial contexts:

-

Ethyl tert-butylacetate

-

Ethyl 3,3-dimethylbutyrate

-

3,3-dimethylbutyric acid ethyl ester

-

tert-butylacetic acid ethyl ester

-

tert-butylacetic ethyl ester

Physical Properties

Ethyl tert-butylacetate possesses distinct physical properties that determine its behavior in various applications and influence its handling requirements.

Key Physical Characteristics

The compound exhibits the following physical properties as outlined in Table 2:

| Property | Value |

|---|---|

| Physical State | Clear, mobile liquid |

| Density | 0.86 |

| Boiling Point | 144-146°C |

| Flash Point | 34°C (93°F) |

| Refractive Index | 1.4035 |

| Solubility | Low water solubility, high organic solubility |

Table 2: Physical Properties of Ethyl tert-butylacetate

Structure-Property Relationships

The presence of the tert-butyl group in Ethyl tert-butylacetate significantly influences its physical properties. The bulky tert-butyl substituent contributes to its lower density compared to similar esters with unbranched alkyl chains, while also affecting its boiling point and solubility characteristics. Its relatively moderate boiling point of 144-146°C indicates good thermal stability while maintaining volatility for certain applications.

Synthesis and Production Methods

While specific synthesis information for Ethyl tert-butylacetate is limited in the provided search results, it can be reasonably inferred that its production follows standard esterification pathways common to similar esters.

Esterification Reaction

The primary synthesis route likely involves the esterification of 3,3-dimethylbutanoic acid (tert-butylacetic acid) with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. This reaction typically proceeds under reflux conditions with the removal of water to drive the equilibrium toward ester formation.

Chemical Properties and Reactivity

Reactivity Profile

As an ester, Ethyl tert-butylacetate exhibits characteristic chemical reactivity patterns including:

-

Hydrolysis: Susceptibility to hydrolysis under acidic or basic conditions, yielding 3,3-dimethylbutanoic acid and ethanol

-

Transesterification: Ability to undergo transesterification reactions with other alcohols

-

Reduction: Susceptibility to reduction by appropriate reducing agents to yield alcohols

-

Steric hindrance: The presence of the tert-butyl group introduces significant steric hindrance that can affect its reactivity in certain chemical transformations

Applications and Uses

Based on its chemical properties and structure, Ethyl tert-butylacetate has several potential applications across different industries.

Comparison with Related Compounds

Structural Analogs

Ethyl tert-butylacetate shares structural similarities with other ester compounds but has distinct properties due to its specific molecular arrangement.

Comparison with tert-Butyl Acetate

While tert-Butyl Acetate (TBA) is a related compound, it differs structurally from Ethyl tert-butylacetate:

-

tert-Butyl Acetate has the formula C6H12O2 (MW: 116.16 g/mol) and consists of acetic acid esterified with tert-butyl alcohol

-

Ethyl tert-butylacetate has the formula C8H16O2 (MW: 144.214 g/mol) and consists of 3,3-dimethylbutanoic acid esterified with ethanol

This structural difference results in distinct physical properties and applications for each compound.

Research Gaps and Future Directions

Based on the limited information available in the search results, several research gaps can be identified regarding Ethyl tert-butylacetate:

Toxicological Profile

Comprehensive toxicological studies specific to Ethyl tert-butylacetate appear to be limited. Future research could explore:

-

Acute and chronic toxicity

-

Environmental persistence and biodegradability

-

Potential metabolic pathways and breakdown products

Application Development

Further exploration of specific industrial applications could enhance the commercial utilization of this compound, particularly in:

-

Green chemistry applications

-

Pharmaceutical synthesis

-

Specialty coatings and materials

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume